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Compound of Interest

Compound Name:
3-Bromo-5-(N-

Boc)aminomethylisoxazole

Cat. No.: B3021655 Get Quote

In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold. Its unique

electronic properties, metabolic stability, and ability to engage in various non-covalent

interactions have cemented its role in a multitude of approved therapeutics.[1][2] Compounds

incorporating the isoxazole moiety exhibit a wide spectrum of biological activities, including

anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, the true potential of this

heterocycle is unlocked through precise functionalization, enabling its use as a versatile

building block for creating complex molecular architectures.

This guide focuses on a particularly valuable derivative: 3-Bromo-5-(N-
Boc)aminomethylisoxazole. This compound is not merely an intermediate; it is a carefully

designed synthetic tool. It features two orthogonal, highly reactive sites: a bromine atom poised

for carbon-carbon bond formation and a protected amine ready for elaboration. This dual

functionality allows for a modular and strategic approach to library synthesis and lead

optimization, making it an indispensable asset for researchers, scientists, and drug

development professionals.

Core Physicochemical & Structural Characteristics
A thorough understanding of a building block's fundamental properties is the bedrock of its

effective use in synthesis. All experimental design and reaction troubleshooting begin with this

data.
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Property Value Source

CAS Number 903131-45-3

Molecular Formula C₉H₁₃BrN₂O₃ [5]

Molecular Weight 277.12 g/mol

IUPAC Name
tert-butyl N-[(3-bromo-1,2-

oxazol-5-yl)methyl]carbamate
[5]

Appearance Solid

SMILES

CC(C)

(C)OC(=O)NCC1=CC(=NO1)B

r

[5]

InChI Key
XKNWOSFDTIOWTB-

UHFFFAOYSA-N
[5]

Synthetic Strategy: A Representative Pathway
While multiple synthetic routes to functionalized isoxazoles exist, a common and efficient

method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] The synthesis

of 3-Bromo-5-(N-Boc)aminomethylisoxazole can be logically envisioned through a multi-step

sequence starting from commercially available propargyl amine.

The causality behind this proposed pathway is rooted in robust and well-documented chemical

transformations. The initial Boc protection is a standard and crucial step in amine chemistry,

rendering the highly nucleophilic amine inert to the conditions of the subsequent cycloaddition.

[7][8] The choice of dibromoformaldoxime as the precursor to bromonitrile oxide provides a

direct and regioselective route to the 3-bromo-substituted isoxazole core.
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Step 1: Amine Protection Step 2: Nitrile Oxide Generation

Step 3: 1,3-Dipolar Cycloaddition
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[3+2] Cycloaddition
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure based on established methodologies. A

critical component of trustworthiness in any protocol is the inclusion of in-process checks and

final characterization to validate the outcome.

Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

To a stirred solution of propargyl amine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C,

add triethylamine (Et₃N, 1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) until

the starting amine spot is consumed.

Quench the reaction with water and separate the organic layer. Wash with saturated

NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

Concentrate under reduced pressure to yield the crude product, which can be purified by

column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford N-Boc-

propargylamine as a solid or oil.

Step 2: Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Dissolve N-Boc-propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate.

Add a solution of dibromoformaldoxime (1.2 eq) in the same solvent.

Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq) dropwise. The base

facilitates the in situ generation of the highly reactive bromonitrile oxide from the

dibromoformaldoxime precursor.

Stir the biphasic mixture vigorously at room temperature for 16-24 hours.

In-Process Check: Monitor by TLC or LC-MS for the formation of the product and

consumption of the starting alkyne.

Separate the layers and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purify the crude residue by flash column chromatography to yield the final product.

Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution

Mass Spectrometry (HRMS).[9]
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Reactivity and Synthetic Utility: The Power of
Orthogonal Handles
The synthetic power of this reagent stems from its two distinct reactive sites, which can be

addressed sequentially under different reaction conditions. This "orthogonal" reactivity is a

cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction

of complex molecules.[10]

A. The 3-Bromo Position: A Gateway for C-C Bond
Formation
The bromine atom on the electron-deficient isoxazole ring is an excellent leaving group for

transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms

a new carbon-carbon bond between an organohalide and an organoboron species, is arguably

the most important transformation for this handle.[11][12]

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-

defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical

for optimizing reaction conditions.[13][14]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the

isoxazole, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the

palladium center. This step is base-activated, where the base forms a more nucleophilic "ate"

complex with the boron species, facilitating the transfer.[11]

Reductive Elimination: The two organic fragments on the palladium complex couple, forming

the final C-C bond and regenerating the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

To a reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), the desired

aryl or heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05

eq).

Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water.

The aqueous phase is crucial for dissolving the base and facilitating the transmetalation

step.[15]

Add a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen,

which can deactivate the palladium catalyst.
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Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

Upon completion, cool to room temperature, dilute with water, and extract with an organic

solvent (e.g., ethyl acetate).

Purify via column chromatography to obtain the coupled product.

B. The 5-(N-Boc)aminomethyl Group: A Protected
Nucleophile
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in

organic synthesis.[16][17] Its key feature is its stability in basic and nucleophilic conditions (like

those of the Suzuki coupling) while being easily removed under acidic conditions.[7][18]

Deprotection Protocol: Unveiling the Primary Amine

Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or

methanol.

Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-

50% v/v) or a solution of HCl in dioxane (e.g., 4M).

Stir at room temperature for 1-4 hours. The cleavage mechanism involves protonation of the

carbonyl oxygen followed by the loss of a stable tert-butyl cation (which is scavenged by the

solvent or TFA anion) and CO₂.

Monitor by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure. If a volatile acid

like TFA was used, it can often be removed by co-evaporation with a solvent like toluene. If

HCl was used, the product is isolated as the hydrochloride salt.

The resulting primary amine can then be used directly in subsequent reactions, such as

amide bond formation, reductive amination, or sulfonylation.
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Caption: Orthogonal strategy: deprotection and further elaboration.

Analytical Characterization: The Signature of
Identity
Confirming the identity and purity of the synthesized compound is non-negotiable. Standard

spectroscopic methods provide a molecular fingerprint.

¹H NMR (Proton NMR): Expected signals would include a singlet for the isoxazole ring

proton (~6.5 ppm), a doublet for the CH₂ group coupled to the NH (~4.5 ppm), a broad

singlet for the NH proton (~5.0-5.5 ppm), and a large singlet for the nine equivalent protons

of the tert-butyl group (~1.45 ppm).

¹³C NMR (Carbon NMR): Key signals would correspond to the carbons of the isoxazole ring

(one C-Br, one C-H, and one quaternary carbon), the methylene carbon, the carbonyl of the

Boc group, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

exact mass and elemental formula (C₉H₁₃BrN₂O₃). The isotopic pattern for bromine (¹⁹Br and

⁸¹Br in an approximate 1:1 ratio) would be a definitive feature.

Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is

synthesized from available safety data sheets.[19][20][21]
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Hazard Category Information

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H332 (Harmful if inhaled), H335 (May

cause respiratory irritation).[21]

Precautionary Statements

P261 (Avoid breathing dust), P280 (Wear

protective gloves/eye protection), P302+P352

(IF ON SKIN: Wash with plenty of water),

P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing).[21]

Storage

Store in a cool, dry, well-ventilated area away

from incompatible substances. Recommended

storage is refrigerated.[21]

Handling

Use in a chemical fume hood. Avoid generation

of dust. Ensure adequate ventilation. Avoid

contact with eyes, skin, and clothing.[22][23]

Conclusion
3-Bromo-5-(N-Boc)aminomethylisoxazole is a quintessential example of a modern synthetic

building block. Its value lies not in its intrinsic biological activity, but in the potential it unlocks.

The orthogonal reactivity of its bromo and protected amine functionalities provides chemists

with a reliable and flexible platform for constructing novel and diverse molecular entities. By

mastering the reactions detailed in this guide—from its synthesis to its strategic deployment in

cross-coupling and deprotection-functionalization sequences—researchers can significantly

accelerate their drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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